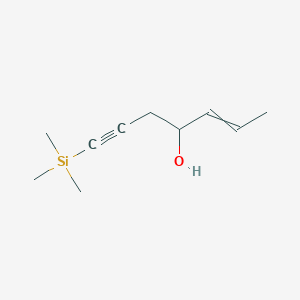

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol

Description

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol is a silylated alkyne-enol hybrid compound characterized by a trimethylsilyl (TMS) group attached to a hept-5-en-1-yn-4-ol backbone. The TMS moiety enhances stability and modulates reactivity, while the conjugated enol-alkyne system may facilitate participation in cycloaddition or nucleophilic reactions.

Properties

CAS No. |

192641-23-9 |

|---|---|

Molecular Formula |

C10H18OSi |

Molecular Weight |

182.33 g/mol |

IUPAC Name |

1-trimethylsilylhept-5-en-1-yn-4-ol |

InChI |

InChI=1S/C10H18OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5,7,10-11H,8H2,1-4H3 |

InChI Key |

YCCRZWXONVZWMD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CC#C[Si](C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as hept-5-en-1-yne and trimethylsilyl chloride.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).

Synthetic Route: The hept-5-en-1-yne is first deprotonated using a strong base like sodium hydride (NaH) or butyllithium (BuLi).

Chemical Reactions Analysis

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the triple bond to a double bond using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include fluoride ions from sources like tetrabutylammonium fluoride (TBAF).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization at different positions.

Material Science: The compound is used in the development of novel materials, particularly in the field of silicon-based polymers and resins.

Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds, including pharmaceuticals.

Catalysis: It is used in the study of catalytic processes, particularly those involving silicon-containing compounds.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol in various reactions involves the activation of its functional groups. The trimethylsilyl group can stabilize negative charges, making the compound a good nucleophile in substitution reactions. The conjugated system of double and triple bonds allows for participation in addition reactions, while the hydroxyl group can act as a nucleophile or be oxidized to form carbonyl compounds .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Analysis :

- Stabilization Effects : The TMS group in compound 15 and 23 reduces polarity and stabilizes adjacent reactive sites (e.g., furan rings), analogous to the alkyne stabilization in the target compound .

- Reactivity: Silylated furans in undergo Diels-Alder reactions, suggesting the target compound’s alkyne-enol system could similarly engage in [2+2] or [4+2] cycloadditions.

- Synthetic Utility: The TMS group in 25 facilitates regioselective functionalization, a trait likely shared by the target compound’s enol moiety.

Comparison with Non-Silylated Analogous Systems

Physical and Chemical Property Differences

Analysis :

- Polarity: Non-silylated compounds (e.g., tetrazoles and indoles ) exhibit higher solubility in polar solvents, whereas TMS groups in the target compound likely increase hydrophobicity.

- Thermal Stability : Silylated furans in show enhanced stability under thermal conditions compared to hydroxyl-bearing HEPT derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.